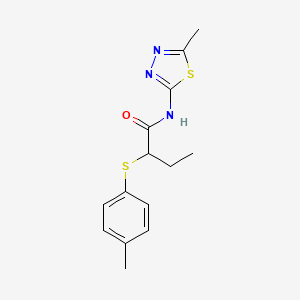

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide

Descripción

Propiedades

IUPAC Name |

2-(4-methylphenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-4-12(20-11-7-5-9(2)6-8-11)13(18)15-14-17-16-10(3)19-14/h5-8,12H,4H2,1-3H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHKOSQUHXQSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

- Molecular Formula : CHNOS

- Molecular Weight : 399.5 g/mol

- CAS Number : 394238-24-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In vitro studies have shown that thiadiazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | G2/M phase arrest |

| Compound B | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide | TBD | TBD |

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. These compounds demonstrate activity against various bacterial strains and fungi.

Antimicrobial Efficacy

Research indicates that certain thiadiazole derivatives possess significant antibacterial and antifungal activities. For example, derivatives with aryl thio groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 32.6 |

| Compound D | E. coli | 47.5 |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide | TBD |

The mechanisms through which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide exerts its biological effects are still under investigation. However, several studies suggest that these compounds may interfere with cellular signaling pathways involved in proliferation and survival.

Apoptosis Induction

Flow cytometry analyses have indicated that certain thiadiazole derivatives can induce apoptotic cell death in cancer cells by disrupting the cell cycle and activating pro-apoptotic factors . This suggests that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide may similarly influence apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their anticancer properties. The results indicated that modifications to the thiadiazole ring could enhance cytotoxic activity against specific cancer types .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including anticancer , anti-inflammatory , and anticonvulsant effects. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide has shown potential as a therapeutic agent due to its ability to interact with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can include amidation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compounds.

Anticancer Applications

In Vitro Studies

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, derivatives similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide were tested against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines using the MTT assay. These studies indicated varying degrees of cytotoxicity, with some derivatives showing activity comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line Tested | IC50 Value (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | PC3 | 4.27 |

| Thiadiazole Derivative B | HT-29 | 0.28 |

| Thiadiazole Derivative C | SKNMC | 0.52 |

Antimicrobial Activity

Antibacterial and Antifungal Effects

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds containing the thiadiazole moiety demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungal strains . The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions on the thiadiazole ring can enhance their antimicrobial efficacy.

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32.6 µg/mL |

| Escherichia coli | Antibacterial | 47.5 µg/mL |

| Candida albicans | Antifungal | 28.0 µg/mL |

Case Studies

Case Study 1: Anticancer Activity

A study focused on synthesizing novel thiadiazole derivatives assessed their anticancer potential against several cell lines using the MTT assay. The results highlighted that certain modifications to the thiadiazole structure significantly improved cytotoxicity against cancer cells compared to non-cancerous cells .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of various thiadiazole derivatives against common pathogens. The findings revealed that some compounds exhibited superior antibacterial activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Análisis De Reacciones Químicas

Cyclocondensation of Thiosemicarbazides

1,3,4-Thiadiazoles are commonly synthesized via cyclization of thiosemicarbazides under acidic conditions. For example:

-

Thiosemicarbazide intermediates (e.g., N-(p-tolyl)thiosemicarbazide ) react with α-keto acids or anhydrides in the presence of H<sub>2</sub>SO<sub>4</sub> or POCl<sub>3</sub> to form the thiadiazole core .

-

Key step : Cyclization involves dehydration and sulfur incorporation, forming the 1,3,4-thiadiazole ring .

Example reaction :

Thioether Formation

The p-tolylthio moiety is introduced via nucleophilic substitution:

-

p-Toluenethiol reacts with halogenated intermediates (e.g., 2-bromobutanamide derivatives) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N) .

Example reaction :

Amide Bond Reactivity

The butanamide group undergoes:

-

Hydrolysis : Under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions to yield carboxylic acids .

-

Nucleophilic substitution : Reacts with alkyl halides or acyl chlorides to form secondary amides or esters .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core participates in:

-

Electrophilic substitution : Nitration or sulfonation at the C5 position (if unsubstituted) .

-

Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts .

Antimicrobial Activity

Analogous 1,3,4-thiadiazole derivatives exhibit:

-

Antifungal activity : EC<sub>50</sub> values as low as 3.43 µg/mL against Phytophthora infestans .

-

Anticancer activity : Moderate activity against HT-29 (colon cancer) and PC3 (prostate cancer) cell lines .

Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazole ring act as ligands for transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes with potential catalytic applications .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C (DSC data for related compounds) .

-

Photodegradation : Susceptible to UV-induced cleavage of the thioether bond .

Table 1: Representative Reaction Yields for Analogous Compounds

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole cyclization | H<sub>2</sub>SO<sub>4</sub>, 80°C, 4h | 65–78 | |

| Thioether formation | Et<sub>3</sub>N, DMF, 60°C, 12h | 82 | |

| Amide hydrolysis | 6M HCl, reflux, 6h | 90 |

Table 2: Biological Activity of Selected Analogues

| Compound | IC<sub>50</sub> (µM, HT-29) | EC<sub>50</sub> (µg/mL, P. infestans) |

|---|---|---|

| 3h (methoxy derivative) | 114 | 3.43 |

| 4i (glucoside hybrid) | N/A | 5.52 (reference: Dimethomorph) |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiadiazole vs. Oxadiazole Derivatives

Replacing the thiadiazole ring with an oxadiazole (e.g., in N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide) reduces sulfur content, altering electronic properties and hydrogen-bonding capacity. Oxadiazoles often exhibit lower metabolic stability but comparable enzyme inhibition (e.g., lipoxygenase inhibition) .

Thiadiazole vs.

Substituent Effects on Bioactivity

- p-Tolylthio vs. Phenoxy Groups: The p-tolylthio group in the target compound enhances lipophilicity (logP ~3.2) compared to phenoxy analogs (logP ~2.8), favoring interactions with hydrophobic enzyme pockets .

Q & A

Q. What are the key steps in synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step protocol:

- Step 1 : Formation of hydrazinecarbothioamide intermediates via reaction of isothiocyanates with hydrazine hydrate.

- Step 2 : Cyclization with carbon disulfide to generate 1,3,4-thiadiazole-2-thiol derivatives.

- Step 3 : Acetylation using chloroacetyl chloride to introduce the acetamide moiety.

- Step 4 : Coupling with p-tolylthio groups via nucleophilic substitution or thioether formation. Optimization includes using anhydrous solvents (e.g., acetone), reflux conditions, and catalysts like potassium carbonate to improve yields (60–75%) . Purity is confirmed via TLC, and recrystallization in ethanol enhances crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques and markers:

- IR Spectroscopy :

- NH stretch: 3285–3303 cm⁻¹.

- C=O stretch: 1652–1666 cm⁻¹.

- Aromatic C-H (1,4-disubstituted benzene): 844–850 cm⁻¹ .

- ¹H NMR :

- Methyl protons (-CH₃): Singlet at δ 2.60–2.62 ppm.

- Ethyl protons (-CH₂): Quartet at δ 2.98–2.99 ppm.

- Aromatic protons: Doublets at δ 7.13–7.43 ppm (J = 8.3–8.5 Hz) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from tautomerism or solvent effects. For example:

- NH stretching variability : Solvent polarity (DMSO vs. CDCl₃) affects hydrogen bonding, shifting NH peaks. Use deuterated solvents consistently .

- Aromatic splitting patterns : Substituent electronic effects (e.g., electron-withdrawing groups) alter coupling constants. Compare with DFT-calculated spectra for validation .

- Mass spectrometry discrepancies : Isotopic peaks (e.g., sulfur-34) may overlap with fragment ions. Use high-resolution MS to distinguish .

Q. What methodologies are recommended for evaluating the anticancer activity of this compound, and how should IC₅₀ values be interpreted?

- In vitro assays :

- MTT assay (): Measure viability via NAD(P)H-dependent reduction of tetrazolium dyes.

- Aromatase inhibition : Fluorescence-based assays (ex/em = 488/527 nm) to quantify enzyme activity suppression .

- Data interpretation :

- IC₅₀ values ≤10 µM indicate high potency (e.g., compound 4y in showed IC₅₀ = 8.2 µM against MCF-7 cells).

- Compare with positive controls (e.g., doxorubicin) and validate via dose-response curves .

Q. How can computational tools aid in understanding structure-activity relationships (SAR) for thiadiazole derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with targets like aromatase or tubulin. Prioritize hydrogen bonding with thiadiazole NH and hydrophobic contacts with p-tolyl groups .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-donating groups (e.g., -CH₃) enhance cytotoxicity by increasing membrane permeability .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Derivatization : Introduce sulfonamide or polyethylene glycol (PEG) moieties to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to increase plasma half-life .

- Prodrug design : Mask thiol groups with acetyl or glutathione-sensitive linkers for targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.